Helioxanthin
Overview
Description
Helioxanthin is a natural product isolated from the plant Taiwania cryptomerioides. It is known for its broad-spectrum antiviral activity, including activity against hepatitis B virus . This compound and its analogues have been studied for their potential therapeutic applications, particularly in the treatment of viral infections .
Mechanism of Action
Target of Action
Helioxanthin primarily targets the Hepatitis B Virus (HBV) and has been shown to inhibit the replication of a number of viruses . It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus . It also inhibits the activity of all HBV promoters by decreasing the binding of hepatocyte nuclear factor 4 (HNF-4), HNF-3, and fetoprotein factor to the precore/core promoter enhancer II region .
Mode of Action
This compound interacts with its targets by posttranscriptionally down-regulating critical transcription factors in HBV-producing cells, thus diminishing HBV promoter activity and blocking viral gene expression and replication . This mechanism is unique and different from other anti-HBV compounds previously described .
Biochemical Pathways
This compound affects the EGFR/ERK/c-fos signaling pathway. It downregulates this pathway to inhibit COX-2 level and activates the cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest . This leads to the suppression of gene expression of human hepatitis B virus .
Pharmacokinetics
It’s known that the compound exhibits potent anti-hbv activity with little cytotoxicity . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the effective inhibition of HBV replication. It suppresses both HBV RNA and protein expression, as well as DNA replication of both wild-type and 3TC-resistant virus .
Action Environment
The action environment of this compound is primarily within HBV-producing cells. The compound exhibits a greater cytotoxic effect in HBV-harbouring cells than virus-free parental cells
Biochemical Analysis
Biochemical Properties
Helioxanthin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the gene expression and replication of Hepatitis B virus (HBV) by interacting with the HBV core promoter . It also interacts with other proteins known to support the HBV life cycle, including NPM1, PARP1, Hsp90, HNRNPC, SFPQ, PTBP1, HNRNPK, and PUF60 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of oral squamous cell carcinoma cells in a dose-dependent manner by inducing G2/M phase arrest . It also influences cell function by downregulating the EGFR/ERK/c-fos signaling pathway to inhibit COX-2 level and by activating cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the HBV core promoter, inhibiting HBV RNA and protein expression in addition to inhibiting HBV DNA . This unique mechanism of action distinguishes this compound from existing therapeutic drugs .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it’s known that the compound’s effects on cells, such as the inhibition of cell proliferation, occur in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce tumor growth. Specifically, doses of 20 and 30 mg kg-1 for 15 days reduced the tumor growth in an animal model .
Metabolic Pathways
Its ability to inhibit the EGFR/ERK/c-fos signaling pathway suggests that it may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its ability to interact with various proteins and inhibit specific cellular processes, it’s likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Its ability to bind to the HBV core promoter and inhibit HBV RNA and protein expression suggests that it may localize to the nucleus where these processes occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: Helioxanthin can be synthesized through various methods. One common approach involves the condensation of arylpropiolic acids, which was first reported by the Bucher group in 1895 . This method involves the use of specific reaction conditions to achieve the desired product. Additionally, microwave extraction using ethanol solution has been reported as a method for preparing this compound from heliopsis scabra dunal roots .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. The use of advanced extraction techniques, such as microwave-assisted extraction, can enhance the yield and purity of the compound. The concentrated extract is then subjected to further purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Helioxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues with improved properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the starting materials .
Major Products Formed: The major products formed from the reactions of this compound include its analogues, which have been shown to exhibit significant antiviral activity. These analogues are often designed to target specific viral pathways and enhance the compound’s therapeutic potential .
Scientific Research Applications
Helioxanthin has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable scaffold for drug discovery due to its unique structural features and significant pharmacological activity . In biology and medicine, this compound and its analogues have demonstrated potent antiviral activity against various viruses, including hepatitis B virus, hepatitis C virus, and herpes simplex virus . Additionally, this compound derivatives have been used in bone regeneration studies, where they promote osteogenic differentiation and facilitate fracture healing .
Comparison with Similar Compounds
Helioxanthin belongs to the class of arylnaphthalene lactones, which are naturally occurring fused tricyclic naphthalene lactones with aryl substituents . Similar compounds include other arylnaphthalene lignans, such as taiwanin E and anonaine . These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential. This compound’s unique antiviral mechanism and broad-spectrum activity distinguish it from other similar compounds .
Properties
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRYHUFFFYTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172321 | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-47-3 | |
Record name | Helioxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Helioxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Helioxanthin and where is it found?
A1: this compound is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].
Q2: What are the primary biological activities of this compound?
A2: this compound exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].
Q3: How does this compound exert its anticancer effect against oral cancer cells?
A3: [] this compound inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.
Q4: What is the mechanism of action of this compound against Hepatitis B Virus (HBV)?
A4: [, , , ] this compound demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:
Q5: Can you explain the insecticidal activity of this compound?
A5: [] this compound displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:
Q6: Has this compound shown potential in bone regeneration?
A6: [, , , ] Yes, this compound, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.
Q7: What is known about the structure of this compound?
A7: [, , , ] this compound is an aryltetralin lignan lactone.
Q8: Have any this compound analogs been synthesized and what are their activities?
A8: [, ] Yes, several this compound analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.